

# A Technical Guide to 4'-Fluorobiphenyl-4-carbaldehyde: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 4'-Fluorobiphenyl-4-carbaldehyde

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## Abstract

**4'-Fluorobiphenyl-4-carbaldehyde** is a fluorinated aromatic aldehyde that serves as a pivotal intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring a biphenyl core with a strategically placed fluorine atom and a reactive carbaldehyde group, imparts desirable physicochemical properties that are leveraged in medicinal chemistry, materials science, and chemical research. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity in pharmaceutical candidates, while the aldehyde functionality provides a versatile handle for a myriad of chemical transformations. This document provides an in-depth overview of the physical and chemical properties of **4'-Fluorobiphenyl-4-carbaldehyde**, outlines a common synthetic protocol, and explores its diverse applications.

## Core Physical and Chemical Properties

**4'-Fluorobiphenyl-4-carbaldehyde** is typically an off-white to yellow powder at room temperature.<sup>[1]</sup> The fluorine atom and the aldehyde group influence its electronic properties, reactivity, and solubility in organic solvents.<sup>[2]</sup>

## Physical Properties

Quantitative physical data for **4'-Fluorobiphenyl-4-carbaldehyde** is not extensively reported. The following table includes key identifiers and data for structurally related compounds to provide context.

Property	Value	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>9</sub> FO	[1]
Molecular Weight	200.21 g/mol	[1]
Appearance	Off-white to yellow powder	[1]
CAS Number	60992-98-5	[1]
Melting Point	Data not available. For reference, Biphenyl-4-carboxaldehyde: 57-59 °C; 4-Fluorobiphenyl: 75-79 °C.	[3][4]
Boiling Point	Data not available. For reference, Biphenyl-4-carboxaldehyde: 184 °C / 11 mmHg.	[4]
Solubility	Expected to be soluble in common organic solvents.	[2]
Storage	Store at 0-8°C.	[1]

## Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	4'-fluoro-[1,1'-biphenyl]-4-carboxaldehyde	
Synonyms	4-(4-Fluorophenyl)benzaldehyde	[1][2]
SMILES	<chem>O=Cc1ccc(cc1)c1ccc(F)cc1</chem>	[2]
InChI	InChI=1S/C13H9FO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H	[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **4'-Fluorobiphenyl-4-carbaldehyde**.

Spectrum Type	Key Data and Interpretation	Source(s)
<sup>1</sup> H NMR	(400 MHz, CDCl <sub>3</sub> ) δ 9.97 (s, 1H, -CHO), 7.98 – 7.85 (m, 2H, Ar-H), 7.26 – 7.16 (m, 2H, Ar-H). The singlet at 9.97 ppm is characteristic of the aldehyde proton.	[5]
<sup>13</sup> C NMR	(101 MHz, CDCl <sub>3</sub> ) δ 190.5 (C=O), 166.5 (d, J = 256.7 Hz, C-F), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz). The large coupling constant (256.7 Hz) is typical for a direct C-F bond.	[5]
<sup>19</sup> F NMR	(376 MHz, CDCl <sub>3</sub> ) δ -102.4. This chemical shift is within the expected range for an aryl fluoride.	[5]
Infrared (IR)	Expected peaks include a strong C=O stretch around 1700 cm <sup>-1</sup> and C-F stretching vibrations.	
Mass Spectrometry (MS)	The molecular ion peak [M] <sup>+</sup> would be observed at m/z 200.21.	[1]

## Reactivity and Applications

The chemical behavior of **4'-Fluorobiphenyl-4-carbaldehyde** is dominated by the reactivity of its aldehyde group and the electronic influence of its fluorobiphenyl scaffold. The aldehyde is susceptible to nucleophilic addition and can be readily oxidized to a carboxylic acid or reduced to an alcohol.[2] The fluorine atom enhances the compound's utility by modulating its electronic

properties and metabolic stability, making it a valuable building block in several high-value applications.<sup>[1]</sup>

Caption: Key application areas of **4'-Fluorobiphenyl-4-carbaldehyde**.

- **Organic Synthesis:** It is a key intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.<sup>[1]</sup>
- **Material Science:** The compound is used to produce advanced materials like liquid crystals and polymers, which are vital for electronics and display technologies.<sup>[1]</sup>
- **Drug Development:** Fluorinated compounds often show improved biological activity and stability.<sup>[1]</sup> Researchers utilize this molecule in drug design to optimize the efficacy and selectivity of new therapeutic agents.
- **Fluorescent Probes:** It is employed in designing fluorescent probes for biological imaging, aiding in the visualization of cellular processes.<sup>[1]</sup>
- **Dyes and Pigments:** Its chromophoric properties are utilized in the production of vibrant dyes and pigments.<sup>[1]</sup>

## Experimental Protocols: Synthesis

The synthesis of **4'-Fluorobiphenyl-4-carbaldehyde** is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples an aryl halide with an arylboronic acid, catalyzed by a palladium complex.<sup>[6][7]</sup>

### Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the palladium-catalyzed coupling of 4-formylphenylboronic acid with 1-bromo-4-fluorobenzene.

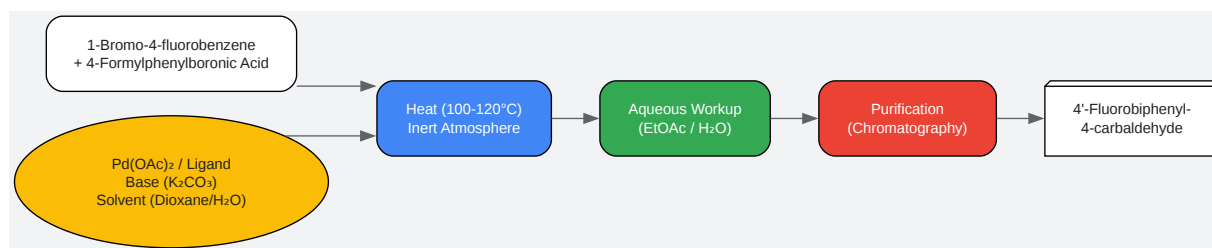
Materials:

- 1-Bromo-4-fluorobenzene (1.0 eq.)
- 4-Formylphenylboronic acid (1.2 eq.)

- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 2 mol%)
- Ligand (e.g., SPhos, 4 mol%)
- Base (e.g., Potassium Carbonate,  $\text{K}_2\text{CO}_3$ , 2.0 eq.)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
- Schlenk flask or sealed reaction vial
- Inert gas supply (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-4-fluorobenzene, 4-formylphenylboronic acid, the palladium catalyst, the ligand, and the base.
- **Inerting:** Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.
- **Solvent Addition:** Add the degassed solvent system via syringe.
- **Reaction Execution:** Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **4'-Fluorobiphenyl-4-carbaldehyde**.<sup>[8]</sup>



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Caption: General workflow for the synthesis of **4'-Fluorobiphenyl-4-carbaldehyde**.

## Conclusion

**4'-Fluorobiphenyl-4-carbaldehyde** is a compound of significant interest due to its versatile chemical nature and broad applicability. Its synthesis via robust methods like the Suzuki-Miyaura coupling is well-established, providing access to a building block that is crucial for the development of novel pharmaceuticals, advanced materials, and specialized chemical probes. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in chemical research and development.

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